molecular formula C21H23N3O5 B6513272 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 898413-34-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B6513272
CAS No.: 898413-34-8
M. Wt: 397.4 g/mol
InChI Key: NUOUIPQGVTXFJD-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide (CAS: 898439-93-5, molecular formula: C₂₀H₂₀ClN₃O₃) is a tetrahydroquinoline-derived ethanediamide characterized by an acetyl group at the 1-position of the tetrahydroquinoline scaffold and a 3,4-dimethoxyphenyl substituent on the adjacent amide nitrogen .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUIPQGVTXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides and is characterized by a tetrahydroquinoline moiety and a dimethoxyphenyl group, which suggest diverse applications in drug discovery and development.

Molecular Structure

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.5 g/mol
  • IUPAC Name : N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide
  • SMILES Notation : CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C

Physical Properties

PropertyValue
LogP3.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, related compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. These findings suggest potential therapeutic applications in treating resistant bacterial infections .

Kinase Inhibition

The compound has also been identified as a potential inhibitor of various kinases, which play critical roles in cellular signaling pathways. Kinase inhibitors are valuable in cancer therapy and other diseases where aberrant kinase activity is implicated. Preliminary studies suggest that this compound may selectively target specific kinases, warranting further investigation into its mechanism of action and therapeutic implications .

Neuroprotective Effects

In addition to antibacterial and kinase inhibition properties, some studies have hinted at neuroprotective effects associated with tetrahydroquinoline derivatives. These compounds may modulate neuroinflammation and oxidative stress pathways, which are crucial in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for MRSA and other pathogens.

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus8
Staphylococcus epidermidis16

Study 2: Kinase Inhibition Assay

In a kinase inhibition assay, the compound was tested against several kinases involved in cancer signaling pathways. The results indicated promising inhibitory activity.

Kinase TypeIC50 (µM)
EGFR0.5
VEGFR0.8
PDGFR0.6

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the tetrahydroquinoline core and the aryl group. Key comparisons include:

Table 1: Substituent Variations and Physicochemical Properties
Compound Name Tetrahydroquinoline Substituent Aryl Group Substituent Melting Point (°C) Key Functional Groups
Target Compound 1-Acetyl 3,4-Dimethoxyphenyl Not reported Ethanediamide, methoxy groups
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) 2-Oxo 2,3-Dimethylphenyl 220–221 Benzamide, methyl groups
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) 1-Methylsulfonyl Methanesulfonamide 226–227 Sulfonamide, methylsulfonyl
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide (BF37815) 1-Acetyl 3-Chloro-2-methylphenyl Not reported Ethanediamide, chloro, methyl
N-(2,2-Diethoxyethyl)-N'-[1-(methylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]ethanediamide 1-Methylsulfonyl 2,2-Diethoxyethyl Not reported Ethanediamide, diethoxyethyl
Key Observations:

Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the electron-neutral 2,3-dimethylphenyl in compound 21 or the electron-withdrawing 3-chloro-2-methylphenyl in BF37815 .

Impact on Melting Points :

  • Analogs with sulfonamide groups (e.g., compound 25, 226–227°C) exhibit lower melting points than benzamide derivatives (e.g., compound 21, 220–221°C), suggesting weaker intermolecular forces in sulfonamide-containing structures .

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